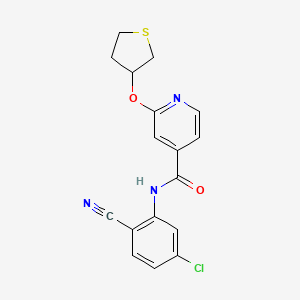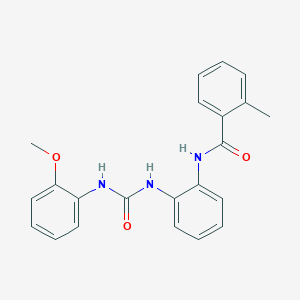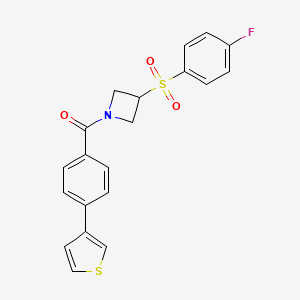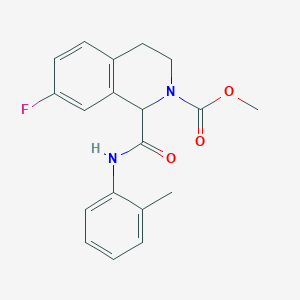
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Formation of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide : Combine the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product. X-ray analysis, NMR, and IR spectroscopy confirm its structure .
Molecular Structure Analysis
The compound’s molecular formula is C~8~H~7~Cl~2~NO , with a molecular weight of approximately 204.053 g/mol . X-ray diffraction analysis reveals that it forms orthorhombic crystals with the space group Pna21 . The conformational behavior involves internal rotation of the thietanyl group, both in the gas phase and in solution.
Applications De Recherche Scientifique
Inhibition of Acetyl- and Butyrylcholinesterase
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide and its analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. These compounds exhibit moderate dual inhibition, suggesting potential therapeutic applications in treating dementias and myasthenia gravis. Their interaction with AChE and BChE involves non-covalent blocking of enzyme entry, highlighting their significance in medicinal chemistry (Pflégr et al., 2022).
Apoptosis Induction for Cancer Therapy
Research on N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide derivatives has also focused on their role as apoptosis inducers, a critical pathway for cancer treatment. These compounds have been identified through phenotypic cell-based assays and structure-activity relationship (SAR) studies, leading to the discovery of potential anticancer agents. Such studies aim at developing drugs that can effectively induce apoptosis in cancer cells, offering a pathway to novel anticancer therapies (Cai et al., 2006).
Anti-inflammatory and Anti-thrombotic Properties
Derivatives of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide have been studied for their anti-inflammatory and anti-thrombotic effects. In vitro and in vivo models have shown that these compounds can significantly reduce inflammation and enhance clotting time, indicating their potential as therapeutic agents for inflammatory diseases and conditions requiring antithrombotic intervention. Their interaction with COX-2 and related enzymes suggests a mechanism of action that could be exploited in the development of new anti-inflammatory and antithrombotic drugs (Basra et al., 2019).
Antimicrobial Activity
Another area of research has been the antimicrobial potential of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide derivatives. Studies have shown that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests their utility in developing new antimicrobial agents capable of addressing the growing concern of antibiotic resistance (Kapadiya et al., 2020).
Monoamine Oxidase Inhibition
Research into N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide derivatives has also explored their potential as monoamine oxidase (MAO) inhibitors. One study found that these compounds can significantly inhibit MAO-B, an enzyme associated with neurodegenerative diseases like Parkinson's disease. This opens up possibilities for their use in treating disorders related to MAO dysfunction, providing a new avenue for therapeutic intervention in neurodegenerative diseases (Efimova et al., 2023).
Propriétés
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSBSQAANSQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)


![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)




![1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2970733.png)



